Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-
Description
Contextualization within Organosulfur Chemistry
Organosulfur chemistry is the study of the properties and synthesis of organic compounds that contain sulfur. wikipedia.org These compounds are widespread in nature and are essential for life; for instance, the amino acids cysteine and methionine are organosulfur compounds. wikipedia.orglumenlearning.com Ethanol (B145695), 2-[(2-chloro-2-propen-1-yl)thio]- belongs to a major class of organosulfur compounds known as sulfides, or more commonly, thioethers. wikipedia.orgwikipedia.org
Thioethers are characterized by a carbon-sulfur-carbon (C-S-C) bond linkage. wikipedia.org They are the sulfur analogs of ethers, where a sulfur atom replaces the oxygen atom. lumenlearning.comwikipedia.orgfiveable.me This substitution has significant chemical consequences. The C-S bond is longer and weaker than the corresponding C-O bond, and the electronegativity of sulfur (2.58) is considerably lower than that of oxygen (3.44). wikipedia.orgmasterorganicchemistry.com This results in thioethers being less polar, more polarizable, and often more nucleophilic than their ether counterparts. fiveable.memasterorganicchemistry.com
Table 1: Comparison of Ether and Thioether Properties
| Property | Ether (C-O-C) | Thioether (C-S-C) |
|---|---|---|
| Bond Angle | ~110° | ~99° |
| C-X Bond Length | ~143 pm | ~182 pm |
| C-X Bond Energy | ~358 kJ/mol | ~305 kJ/mol wikipedia.org |
| Basicity | More Basic | Less Basic |
| Nucleophilicity | Less Nucleophilic | More Nucleophilic masterorganicchemistry.com |
The presence of the thioether group in Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- defines its core identity as an organosulfur compound and is a primary site for chemical modification, such as oxidation to sulfoxides and sulfones. fiveable.me
Historical Perspectives on Related Thioether Chemistry
The study of thioethers has a long history, intertwined with the broader development of organic synthesis. Early synthetic methods for thioethers often mirrored those for ethers, with the most common being the reaction of an alkyl halide with a sodium or potassium salt of a thiol (a mercaptide). masterorganicchemistry.comadcmastuana.org This reaction is analogous to the well-known Williamson ether synthesis.
Historically, progress in thioether chemistry was sometimes hampered by practical challenges. Many low-molecular-weight thiols and thioethers are volatile and possess notoriously foul odors. wikipedia.orgwikipedia.org Furthermore, the toxicity of many reagents and intermediates required careful handling. Despite these difficulties, the importance of the thioether linkage, found in vital biomolecules like biotin (B1667282) and methionine, ensured continued interest. wikipedia.org
A significant leap in synthetic thioether chemistry came with the advent of modern catalytic methods. Traditional methods often required harsh conditions or pre-functionalized starting materials. pku.edu.cn The development of transition-metal-catalyzed C–S cross-coupling reactions provided milder and more versatile routes to a wide array of thioethers. taylorandfrancis.com More recently, direct C-H functionalization strategies have emerged, offering even more efficient and atom-economical pathways to construct C-S bonds, thereby minimizing waste and shortening synthetic sequences. pku.edu.cnresearchgate.net
Current Research Paradigms and Challenges for Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-
Direct research specifically on Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- is not extensively documented in public literature, suggesting it is a novel or highly specialized compound. Therefore, current research paradigms are best understood by examining the challenges associated with the synthesis and reactivity of such a multifunctional molecule.
Synthetic Challenges: The primary challenge in synthesizing this molecule is achieving chemoselectivity. A synthetic route must selectively form the thioether bond without inducing unwanted side reactions at the other two functional groups. For example, a reaction involving a thiolate nucleophile could potentially react at the chloroalkene moiety. This often necessitates the use of protecting groups to temporarily block the reactivity of the alcohol or other sensitive sites. wiley.comresearchgate.net
Reactivity Challenges: The molecule contains three distinct reactive sites, presenting both opportunities and challenges for its use in further synthesis.
The thioether can be oxidized to form sulfoxides and sulfones. fiveable.melibretexts.org
The chloroalkene is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, or it can undergo nucleophilic substitution.
The alcohol can be oxidized, esterified, or converted into a leaving group for substitution reactions. wikipedia.org
Current research paradigms focus on developing catalytic systems that can selectively activate one functional group in the presence of others. For a molecule like Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-, research would likely focus on its potential as a specialized monomer for polymerization, leveraging the reactivity of the chloroalkene group, or as a unique building block in the synthesis of more complex molecules. rsc.org
Significance of the Thioether, Chloroalkene, and Alcohol Moieties in Chemical Research
The potential utility of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- stems from the combined chemical significance of its three constituent functional groups. quora.com
Thioether Moiety: The thioether group is a key structural motif in numerous pharmaceuticals and natural products. fiveable.mepku.edu.cn It is valued for its relative stability under a range of reaction conditions. fiveable.me This stability also allows thioethers to serve as effective ligands for transition metals in catalysis. researchgate.net Furthermore, the ability of the sulfur atom to be oxidized to sulfoxides (R₂SO) and sulfones (R₂SO₂) provides a pathway to modulate a molecule's electronic properties and solubility. libretexts.org
Chloroalkene Moiety: Chloroalkenes are valuable intermediates in organic synthesis. The carbon-chlorine bond can be activated by transition metal catalysts to participate in a wide variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The double bond itself can also undergo addition reactions. In materials science, chloroalkenes can serve as monomers for polymerization; for example, research on poly(2-chloro-2-propen-1-ol) has explored its potential for creating nanoporous materials for applications such as carbon dioxide sorption. rsc.org
Alcohol Moiety: The hydroxyl (-OH) group is one of the most versatile functional groups in organic chemistry. solubilityofthings.comlibretexts.org It confers polarity to molecules and can participate in hydrogen bonding, which influences physical properties like boiling point and solubility. wikipedia.orgmasterorganicchemistry.com The alcohol group is a synthetic linchpin, readily undergoing reactions such as oxidation, esterification, and conversion to alkyl halides, allowing for extensive molecular diversification. wikipedia.orgsolubilityofthings.com
Table 2: Characteristic Reactions of the Functional Moieties
| Functional Group | Reaction Type | Product Type |
|---|---|---|
| Thioether | Oxidation | Sulfoxide (B87167), Sulfone fiveable.melibretexts.org |
| Alkylation | Sulfonium (B1226848) Salt | |
| Chloroalkene | Cross-Coupling (e.g., Suzuki) | Substituted Alkene |
| Nucleophilic Substitution | Substituted Alkene | |
| Addition | Saturated Halide | |
| Alcohol | Oxidation | Aldehyde, Carboxylic Acid wikipedia.org |
| Esterification | Ester solubilityofthings.com |
The unique combination of these three moieties in a single molecule, Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-, makes it a potentially valuable building block for creating complex target molecules in medicinal chemistry and advanced materials.
Structure
3D Structure
Properties
CAS No. |
5310-35-0 |
|---|---|
Molecular Formula |
C5H9ClOS |
Molecular Weight |
152.64 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enylsulfanyl)ethanol |
InChI |
InChI=1S/C5H9ClOS/c1-5(6)4-8-3-2-7/h7H,1-4H2 |
InChI Key |
CZYDBTPROYFCRN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSCCO)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethanol, 2 2 Chloro 2 Propen 1 Yl Thio and Its Analogues
Strategies for Carbon-Sulfur Bond Formation
The formation of a carbon-sulfur bond is the key step in the synthesis of thioethers. acs.org The most common strategies involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile. acsgcipr.orgacsgcipr.org However, radical-mediated pathways have also emerged as powerful alternatives. thieme-connect.comacsgcipr.org
The thiol-ene reaction, or alkene hydrothiolation, is a highly efficient method for C-S bond formation that has gained prominence as a "click" chemistry reaction due to its high yields, stereoselectivity, and rapid reaction rates. wikipedia.orgrsc.org This reaction typically proceeds via a free-radical mechanism, which can be initiated by light, heat, or a radical initiator. wikipedia.org The process involves the formation of a thiyl radical (RS•) which then adds to an alkene. acsgcipr.org
A key characteristic of the radical-mediated thiol-ene reaction is its anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.orgorganic-chemistry.org This method is highly atom-economical and can be performed under mild, often solvent-free, conditions. acsgcipr.orgrsc.org The reaction is applicable to a wide range of thiols and alkenes, including those with allylic functionalities, making it a versatile tool for synthesizing complex thioethers. rsc.org Visible-light photoredox catalysis has been successfully employed to generate the key thiyl radical intermediate from various thiols for reaction with alkenes and alkynes. beilstein-journals.org
Table 1: Comparison of Thiol-Ene Reaction Initiation Methods
| Initiation Method | Description | Advantages |
|---|---|---|
| Photo-initiation | UV light or visible light (with a photocatalyst) is used to generate thiyl radicals. wikipedia.orgbeilstein-journals.org | Mild conditions, high temporal and spatial control, can be performed without added initiators. rsc.org |
| Thermal Initiation | Heat is used, often in conjunction with a radical initiator like AIBN or peroxides. wikipedia.org | Simple setup, does not require specialized light equipment. |
| Redox Initiation | Single electron oxidants can be used to generate the radical species. nih.gov | Can be applied in systems where photo-initiation is not feasible. |
The most traditional and widely used method for synthesizing thioethers is through nucleophilic substitution (SN1 or SN2 mechanisms). acsgcipr.orgacsgcipr.org This approach involves the reaction of a thiol or its conjugate base, a thiolate, with a halogenated precursor such as an alkyl or allyl halide. acsgcipr.orgpearson.com For the synthesis of Ethanol (B145695), 2-[(2-chloro-2-propen-1-yl)thio]-, a common route is the reaction of 2-mercaptoethanol (B42355) with 2,3-dichloro-1-propene.
The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. pearson.com The choice of solvent is crucial, with polar aprotic solvents like DMF, DMAc, or DMSO often being employed to facilitate the SN2 pathway. pearson.comnih.gov Allyl halides are particularly effective substrates for SN2 reactions, often reacting more readily than their saturated counterparts due to the electronic nature of the adjacent double bond. youtube.com Recent advancements have focused on developing milder and more environmentally friendly conditions, such as using weaker bases like K2CO3 or performing the reaction under phase-transfer catalysis to avoid harsh, anhydrous conditions. acsgcipr.orgnih.gov
Table 2: Representative Conditions for Nucleophilic Substitution
| Alkyl Halide | Nucleophile | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|---|
| Heteroaryl Halides (Cl, Br) | Thiols | K2CO3 | DMAc | rt-100 °C | Smooth substitution for electron-deficient heteroarenes. nih.gov |
| Allyl Chloride | Sodium Hydroxide | NaOH | Water/Organic | Ambient | Classic SN2 reaction to form allyl alcohol, analogous to thioether formation. youtube.com |
| Aryl Fluorides | Thiols/Disulfides | K2CO3 | Not specified | 0 to 25 °C | Successful conversion to thioethers using 18-crown-6-ether as an additive. nih.gov |
Beyond the thiol-ene reaction, other radical-based methods offer powerful strategies for C-S bond formation. These reactions often provide alternative pathways to products that are difficult to access through traditional nucleophilic substitution. A notable metal-free approach involves the coupling of allyl iodides with disulfides, initiated by a radical initiator like dicumyl peroxide (DCP) or di-tert-butyl peroxide (DTBP). rsc.orgresearchgate.net
In a plausible mechanism, the initiator generates an allyl radical from the allyl iodide. Concurrently, the disulfide is converted into a thiyl radical. The subsequent coupling of these two radical species yields the desired allylic thioether. researchgate.net This methodology has been shown to be highly regio- and stereoselective. acs.orgrsc.org Electrochemical methods have also been developed, using electricity to promote the cross-coupling of allylic iodides and disulfides without the need for transition metals or chemical oxidants, representing a more sustainable approach. acs.orgacs.org
Stereoselective Synthesis Approaches for Thioethers
Achieving stereocontrol in the synthesis of thioethers is crucial, especially for applications in pharmaceuticals and medicinal chemistry. For allylic thioethers, this often pertains to controlling the geometry (E/Z) of the double bond. acs.org
Several modern synthetic methods have demonstrated excellent stereoselectivity. For instance, the radical coupling of densely functionalized allyl iodides with disulfides proceeds with complete regio- and stereoselectivity, preserving the initial stereochemistry of the allyl iodide. rsc.orgresearchgate.net This allows for the synthesis of either E or Z isomers of the resulting thioether in high yields. acs.org Similarly, electrochemical synthesis has also proven to be highly regio- and stereoselective. acs.orgacs.org Visible-light-mediated protocols for preparing alkenyl thioethers from alkenyl bromides and thiols have also been shown to be stereoselective, proceeding without the need for a catalyst. researchgate.net
Green Chemistry Principles in Synthesis of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-
Applying green chemistry principles to thioether synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acsgcipr.org Key strategies include the use of benign solvents, catalyst-free systems, and atom-economical reactions.
Water is an ideal green solvent, and several methods for thioether synthesis have been adapted to aqueous media. For example, a highly selective anti-Markovnikov addition of thiols to unactivated alkenes can be achieved in water at room temperature without any additives. organic-chemistry.org Transition-metal-free protocols for allylic substitution reactions have also been developed in water. rsc.org Furthermore, catalyst-free and solvent-free approaches, such as the conjugate addition of thiols to α,β-unsaturated carbonyl compounds, represent highly efficient and environmentally friendly alternatives. acsgcipr.org The development of methods that use odorless and more stable sulfur sources, such as sodium thiosulfate (B1220275) or sulfonyl chlorides, instead of volatile and malodorous thiols, also contributes to a greener synthetic process. organic-chemistry.orgnih.gov
Flow Chemistry and Continuous Processing for Synthesis
Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. nih.govmdpi.com By conducting reactions in a continuously flowing stream through small-diameter tubes or microreactors, flow systems provide superior control over reaction parameters like temperature, pressure, and residence time. nih.govalmacgroup.com
This enhanced control leads to higher yields, improved selectivity, and greater reproducibility. mdpi.com A major advantage of flow chemistry is improved safety, particularly when dealing with hazardous reagents or highly exothermic reactions, as the small reactor volume minimizes the accumulation of dangerous materials. nih.govalmacgroup.com The technology is also highly scalable; production can be increased by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). almacgroup.com Flow chemistry has been applied to a wide variety of transformations, including the synthesis of thioethers, and is particularly well-suited for multi-step syntheses where intermediates can be generated and used in subsequent steps without isolation. researchgate.netmdpi.com
Advanced Spectroscopic and Structural Elucidation of Ethanol, 2 2 Chloro 2 Propen 1 Yl Thio
High-Resolution Mass Spectrometry for Mechanistic Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and for gaining insight into its fragmentation pathways. For Ethanol (B145695), 2-[(2-chloro-2-propen-1-yl)thio]-, HRMS would provide the high-accuracy mass of the molecular ion, allowing for the unambiguous determination of its chemical formula (C₅H₉ClOS).
The fragmentation of this molecule under electron ionization (EI) is expected to proceed through several predictable pathways, primarily involving the cleavage of bonds adjacent to the sulfur atom (alpha-cleavage) and the loss of stable neutral molecules. The presence of chlorine would be evident from the characteristic M+2 isotopic pattern.
Predicted Fragmentation Pathways:
Alpha-Cleavage: The bonds C-S are weak points, and cleavage can occur on either side of the sulfur atom. This is a common fragmentation pattern for thioethers.
McLafferty-type Rearrangements: While less common for thioethers than for carbonyl compounds, rearrangements involving the hydroxyl group are possible.
Loss of Neutral Fragments: Loss of molecules such as H₂O, HCl, or ethene from the molecular ion or subsequent fragment ions would be expected.
Table 1: Predicted High-Resolution Mass Spectrometry Fragments
| Predicted m/z | Predicted Ion Formula | Potential Fragmentation Pathway |
|---|---|---|
| 152.0115 | [C₅H₉ClOS]⁺ | Molecular Ion (M⁺) |
| 117.0244 | [C₄H₆ClS]⁺ | Loss of -CH₂OH |
| 107.0321 | [C₅H₈OCl]⁺ | Loss of -SH |
| 91.0115 | [C₃H₄ClS]⁺ | Cleavage of the S-CH₂ bond with charge retention on the sulfur-containing fragment |
| 75.0008 | [C₂H₄Cl]⁺ | Cleavage of the C-S bond with loss of the thioethanol group |
| 61.0269 | [C₂H₅OS]⁺ | Cleavage of the S-C(propenyl) bond |
Multidimensional Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
Multidimensional NMR spectroscopy is indispensable for the complete structural assignment of organic molecules. For "Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-", a combination of ¹H, ¹³C, and 2D NMR experiments (like COSY, HSQC, and HMBC) would confirm the connectivity of the atoms.
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the five different proton environments. The protons on the carbon adjacent to the sulfur and oxygen atoms will be deshielded and appear at a lower field. libretexts.org
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will show five signals corresponding to the five unique carbon atoms in the molecule. Carbons bonded to electronegative atoms (O, S, Cl) will be shifted downfield. The chemical shifts for carbons adjacent to a sulfur atom in thioethers typically appear in the 20-40 ppm range. libretexts.org
Table 2: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| HO-CH₂- | 3.6 - 3.8 | Triplet | ~6-7 |
| -S-CH₂-CH₂- | 2.7 - 2.9 | Triplet | ~6-7 |
| -S-CH₂(propenyl) | 3.3 - 3.5 | Singlet | N/A |
| C=CH₂ (cis to Cl) | 5.3 - 5.5 | Singlet (or narrow doublet) | ~1-2 (geminal) |
| C=CH₂ (trans to Cl) | 5.5 - 5.7 | Singlet (or narrow doublet) | ~1-2 (geminal) |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| HO-CH₂- | 58 - 62 |
| -S-CH₂-CH₂- | 35 - 40 |
| -S-CH₂(propenyl) | 38 - 42 |
| C=CH₂ | 135 - 140 |
| C=CH₂ | 115 - 120 |
X-ray Crystallography of Derivatives and Co-crystals
As of this writing, no public domain single-crystal X-ray diffraction data for "Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-" is available. This is likely because the compound is a liquid or a low-melting solid at room temperature, making single crystal growth challenging.
Should a suitable crystalline derivative or co-crystal be prepared, X-ray crystallography would provide definitive proof of its three-dimensional structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the geometry of the vinyl group and the conformation of the thioether chain. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for functional group identification. thermofisher.comspectroscopyonline.com
Expected FT-IR Spectral Features:
A broad O-H stretching band around 3300-3400 cm⁻¹.
C-H stretching vibrations for both sp³ and sp² hybridized carbons between 2850 and 3100 cm⁻¹.
A C=C stretching vibration around 1630-1650 cm⁻¹. This peak may be weak to moderate in the IR spectrum.
A C-O stretching vibration in the 1050-1150 cm⁻¹ region.
C-S stretching vibrations are typically weak and appear in the fingerprint region (600-800 cm⁻¹).
A C-Cl stretching vibration, expected in the 600-800 cm⁻¹ range.
Expected Raman Spectral Features:
The C=C stretch is expected to be a strong and sharp band in the Raman spectrum.
The C-S stretch, while weak in the IR, often gives a more readily identifiable signal in the Raman spectrum.
Symmetric C-H stretching modes are typically strong in Raman spectra.
Table 4: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H stretch | 3300 - 3400 | Strong, Broad | Weak |
| C(sp²)-H stretch | 3050 - 3100 | Medium | Medium |
| C(sp³)-H stretch | 2850 - 2960 | Medium-Strong | Strong |
| C=C stretch | 1630 - 1650 | Medium | Strong |
| C-O stretch | 1050 - 1150 | Strong | Weak |
| C-Cl stretch | 600 - 800 | Medium-Strong | Medium |
| C-S stretch | 600 - 800 | Weak | Medium |
Chiroptical Spectroscopy (e.g., Electronic and Vibrational CD) for Chiral Derivatives
Chiroptical spectroscopy, including techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measures the differential interaction of a molecule with left and right circularly polarized light. saschirality.org These techniques are exclusively used for the analysis of chiral molecules.
"Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-" is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit any chiroptical activity, and its ECD and VCD spectra will be silent. cas.cz
However, if a chiral center were introduced into the molecule, for example, through substitution at one of the methylene (B1212753) groups to create a stereocenter, the resulting enantiomers would produce mirror-image ECD and VCD spectra. Such an analysis would be crucial for determining the absolute configuration of the chiral derivative by comparing experimental spectra with quantum chemical predictions. It has also been shown that achiral molecules can exhibit a chiroptical response when placed in a chiral environment. synchrotron-soleil.frnih.gov
Computational Chemistry and Theoretical Studies on Ethanol, 2 2 Chloro 2 Propen 1 Yl Thio
Quantum Chemical Calculations of Electronic Structure
No published studies were found that performed quantum chemical calculations to determine the electronic structure of Ethanol (B145695), 2-[(2-chloro-2-propen-1-yl)thio]-. Such calculations would typically provide insights into the molecule's orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding its reactivity and properties.
Molecular Dynamics Simulations of Conformational Landscapes
There is no available research on molecular dynamics simulations of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-. These simulations are crucial for exploring the molecule's conformational flexibility, identifying stable geometries, and understanding its dynamic behavior in different environments.
Reaction Pathway Modeling and Transition State Analysis
Information regarding the modeling of reaction pathways or the analysis of transition states involving Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- is not present in the scientific literature. This type of study is essential for predicting reaction mechanisms, kinetics, and the formation of potential products.
Structure-Property Relationship Predictions
No quantitative structure-activity relationship (QSAR) or other structure-property relationship studies for Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- have been published. These predictive models are used to estimate various physicochemical and biological properties of a molecule based on its structure.
Ligand Binding and Molecular Docking Studies
There are no records of ligand binding assays or molecular docking studies for Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-. Such investigations would be necessary to explore its potential interactions with biological macromolecules, such as proteins or enzymes, and to predict any potential therapeutic or toxic effects.
Chemical Reactivity and Derivatization Strategies for Ethanol, 2 2 Chloro 2 Propen 1 Yl Thio
Reactions of the Thioether Moiety
The sulfur atom of the thioether linkage is a key site for chemical modification, primarily through oxidation and alkylation reactions.
Oxidation Reactions to Sulfoxides and Sulfones
The thioether group can be selectively oxidized to either a sulfoxide (B87167) or a sulfone by controlling the reaction conditions and the stoichiometry of the oxidizing agent. masterorganicchemistry.comacsgcipr.org Common oxidants such as hydrogen peroxide (H₂O₂) are often employed for this transformation. nih.govresearchgate.net The oxidation to sulfoxides can be achieved under mild conditions, often metal-free, for instance, by using H₂O₂ in glacial acetic acid. nih.gov Careful control of stoichiometry is crucial to prevent overoxidation to the sulfone. acsgcipr.org
For the synthesis of the corresponding sulfone, more forcing conditions or different catalytic systems are typically required. Niobium carbide, for example, can efficiently catalyze the oxidation of sulfides directly to sulfones using 30% hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org These reactions significantly alter the polarity and chemical properties of the molecule, with sulfoxides and sulfones being important functional groups in various biologically active compounds. researchgate.net
Table 1: Oxidation Reactions of the Thioether Moiety
| Product | Reagent(s) | Key Conditions |
|---|---|---|
| 2-[(2-chloro-2-propen-1-yl)sulfinyl]ethanol (Sulfoxide) | Hydrogen Peroxide (H₂O₂) | 1 equivalent, mild conditions (e.g., acetic acid) nih.gov |
S-Alkylation and Sulfonium (B1226848) Salt Formation
The lone pair of electrons on the sulfur atom allows it to act as a nucleophile, reacting with alkylating agents to form ternary sulfonium salts. This S-alkylation process typically involves the reaction of the thioether with an alkyl halide (e.g., methyl iodide) or other electrophilic species. The resulting sulfonium salts are positively charged and can serve as intermediates in various synthetic transformations. nih.gov For instance, they can be used in reactions that form new carbon-carbon bonds or act as precursors for sulfur ylides. nih.govresearchgate.net The formation of sulfonium salts is a fundamental reaction in organic synthesis, providing access to a diverse range of organosulfur compounds. manchester.ac.uk
Reactions of the Chloroalkene Moiety
The chloroalkene functionality is a valuable handle for introducing molecular complexity, primarily through substitution and cross-coupling reactions.
Nucleophilic Vinylic Substitution Reactions
The chlorine atom attached to the sp²-hybridized carbon can be displaced by a variety of nucleophiles in a nucleophilic vinylic substitution (SNV) reaction. Although generally less reactive than their alkyl halide counterparts, vinyl chlorides can undergo substitution, particularly with strong nucleophiles or when the vinyl group is activated. nih.gov This reaction pathway allows for the direct introduction of different functional groups, such as amines, alkoxides, or thiolates, at the vinylic position, replacing the chlorine atom. The success and rate of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of activating groups. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and vinyl halides are common substrates for these transformations. jocpr.comnih.gov
The Heck reaction involves the coupling of a vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction would form a new C-C bond between the chlorinated carbon of the starting material and one of the sp² carbons of the coupling partner alkene, resulting in a substituted diene. quora.com A variety of palladium sources, such as palladium(II) acetate (B1210297), can be used as catalysts. wikipedia.org
The Suzuki reaction couples the vinyl chloride with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. masterorganicchemistry.com This versatile reaction is widely used in pharmaceutical and materials science to construct complex molecules, including biaryl and vinyl-aryl structures. jocpr.comresearchgate.net The reaction requires a base and is known for its high functional group tolerance. masterorganicchemistry.com
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N) wikipedia.org | Substituted Diene |
Reactions of the Hydroxyl Moiety
The primary hydroxyl (-OH) group behaves as a typical alcohol, allowing for a range of classical transformations. latech.edupdx.edu
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) under acidic conditions to form esters. youtube.com This reaction is a fundamental transformation for protecting the hydroxyl group or for introducing new functional moieties into the molecule.
Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as potassium permanganate (B83412) (KMnO₄).
These reactions of the hydroxyl group provide straightforward methods for modifying the ethanol (B145695) side chain, further expanding the synthetic utility of the parent compound.
Esterification and Etherification Reactions
The primary alcohol functionality in Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- serves as a key site for derivatization through esterification and etherification reactions. These transformations are fundamental in organic synthesis for the introduction of a wide variety of functional groups and for the protection of the hydroxyl group during subsequent synthetic steps.
Esterification: The conversion of the hydroxyl group to an ester can be achieved through several established methods. A common approach involves the reaction with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. Alternatively, for more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) is preferred. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or diethyl ether. The thioether and vinyl chloride moieties are generally stable under these conditions, allowing for selective transformation of the alcohol.
Etherification: The synthesis of ethers from the subject compound can be accomplished via Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether. Care must be taken to control the reaction conditions to avoid potential side reactions involving the other functional groups. Another approach is the acid-catalyzed dehydration of the alcohol in the presence of another alcohol, though this is less common for producing unsymmetrical ethers.
The following table summarizes representative esterification and etherification reactions of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-.
| Reaction Type | Reagent | Catalyst/Base | Product |
| Esterification | Acetic Anhydride | Pyridine | 2-[(2-chloro-2-propen-1-yl)thio]ethyl acetate |
| Esterification | Benzoyl Chloride | Triethylamine | 2-[(2-chloro-2-propen-1-yl)thio]ethyl benzoate |
| Etherification | Methyl Iodide | Sodium Hydride | 1-(2-methoxyethoxy)-2-chloro-2-propene sulfide |
| Etherification | Benzyl Bromide | Sodium Hydride | 1-(2-(benzyloxy)ethoxy)-2-chloro-2-propene sulfide |
Cyclization Reactions and Heterocyclic Synthesis from Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-
The unique arrangement of functional groups in Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- provides a platform for various intramolecular cyclization reactions, leading to the formation of sulfur-containing heterocycles. These reactions can be initiated through different mechanisms, including radical pathways or transition metal catalysis, and can involve the participation of the thioether, the vinyl chloride, and the hydroxyl group.
Plausible Cyclization Pathways:
Radical Cyclization: The vinyl chloride moiety can participate in radical cyclization reactions. For instance, treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride (Bu3SnH), could generate a vinyl radical. This radical could then undergo an intramolecular addition to the sulfur atom, although this is less common, or potentially to a derivatized form of the hydroxyl group. A more likely scenario would involve the formation of a radical at a different position that could then attack the vinyl group.
Palladium-Catalyzed Intramolecular Heck-Type Reactions: The vinyl chloride can act as an electrophile in palladium-catalyzed cross-coupling reactions. In an intramolecular context, if the hydroxyl group is converted into a suitable nucleophile (e.g., by deprotonation), it could potentially attack the vinyl palladium intermediate. However, a more probable pathway would involve the thioether sulfur atom acting as the nucleophile. Intramolecular S-vinylation of thiols with vinyl chlorides has been shown to be an efficient method for the synthesis of sulfur-containing heterocycles. nih.gov This suggests that under appropriate palladium catalysis, Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- could undergo cyclization to form a substituted tetrahydrothiophene (B86538) derivative.
Electrophilic Cyclization: The double bond in the 2-chloro-2-propenyl group can be activated by an electrophile. The thioether sulfur can then act as an internal nucleophile, attacking the activated double bond to form a cyclic sulfonium ion intermediate. Subsequent nucleophilic attack could lead to the formation of various heterocyclic structures. For example, treatment with an electrophilic halogen source could initiate such a cyclization.
Synthesis of Heterocyclic Scaffolds:
Based on the reactivity of similar compounds, several heterocyclic systems could potentially be synthesized from Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-.
Tetrahydrothiophene Derivatives: As mentioned, palladium-catalyzed intramolecular S-vinylation is a promising route to substituted tetrahydrothiophenes. The reaction would likely proceed via oxidative addition of the vinyl chloride to a Pd(0) catalyst, followed by intramolecular nucleophilic attack by the sulfur atom and subsequent reductive elimination.
Thiazolidine Derivatives: While not directly applicable, the core structure contains elements that, upon modification, could lead to thiazolidine-type heterocycles. For instance, if the thioethanol portion were derived from a cysteine-like precursor, intramolecular cyclization could be a viable route.
The following table presents hypothetical cyclization reactions of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- to form heterocyclic compounds.
| Reaction Type | Reagents/Catalyst | Proposed Intermediate | Potential Heterocyclic Product |
| Palladium-Catalyzed S-Vinylation | Pd(OAc)2, P(t-Bu)3, Base | Vinylpalladium complex | 3-Chloro-3,4-dihydro-2H-thiopyran-5-ol |
| Radical Cyclization | Bu3SnH, AIBN | Vinyl radical | Substituted Thietane or Tetrahydrothiophene |
| Electrophilic Cyclization | I2, NaHCO3 | Cyclic iodonium/sulfonium ion | Iodomethyl-substituted Tetrahydrothiophene |
It is important to note that the specific outcomes of these cyclization reactions would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and any additional reagents. Further experimental investigation is required to fully explore the potential of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- in heterocyclic synthesis.
Mechanistic Investigations of Reactions Involving Ethanol, 2 2 Chloro 2 Propen 1 Yl Thio
Kinetic Studies of Key Transformation Pathways
Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on reaction rates. For "Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-", key transformations would include hydrolysis of the chloro-propenyl group, oxidation of the thioether or alcohol, and potential rearrangement or cyclization reactions.
Researchers would systematically vary the concentration of reactants and temperature to determine the rate law and activation parameters (Activation Energy, Enthalpy, and Entropy of Activation). For example, in a hydrolysis reaction, the rate could be monitored by measuring the production of chloride ions or the consumption of the starting material. The data would reveal the molecularity of the rate-determining step. While specific data for the target molecule is unavailable, studies on similar chloro-alkenes often show complex kinetics dependent on pH and solvent. rsc.org
Table 1: Hypothetical Kinetic Data for Hydrolysis This table illustrates the type of data that would be collected in a kinetic study.
| Experiment | Initial [Substrate] (M) | Initial [H₂O] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 55.5 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 55.5 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 27.8 | 1.2 x 10⁻⁵ |
Isotope Labeling Experiments
Isotope labeling is a powerful technique used to trace the pathways of atoms throughout a chemical reaction. By replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612) (D), ¹²C with ¹³C), chemists can track the labeled atom's position in the products and any intermediates. acs.org
For "Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-", a key experiment would be to synthesize the molecule with a deuterium label on the carbon bearing the chlorine atom. If the reaction involves the cleavage of the C-Cl bond, observing the fate of the deuterium label can help differentiate between various mechanistic possibilities, such as Sₙ1- or Sₙ2-type pathways at the allylic position or addition-elimination at the vinylic position. Furthermore, measuring the reaction rates of the labeled versus unlabeled compound can reveal a kinetic isotope effect (KIE). chem-station.com A significant KIE suggests that the bond to the labeled atom is broken in the rate-determining step of the reaction. acs.orgchem-station.com
Advanced Reaction Monitoring Techniques (e.g., In-situ NMR, IR)
To gain a deeper understanding of a reaction mechanism, it is often necessary to observe the reaction as it happens. In-situ (in the reaction mixture) spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for real-time monitoring of the concentrations of reactants, products, and, crucially, short-lived intermediates. rsc.org
For the target compound, Fourier-Transform Infrared (FT-IR) spectroscopy could be employed to monitor key functional groups. researchgate.netnih.gov For example, the C-Cl, C=C, S-C, and O-H bonds all have characteristic vibrational frequencies. nist.govmdpi.com A change in these bands over time provides direct information about the structural transformations occurring. For instance, the disappearance of the C-Cl stretch and the appearance of a new C-O stretch could indicate a hydrolysis or substitution reaction. pepolska.pl In-situ NMR would provide even more detailed structural information on all species present in the solution at any given moment.
Elucidation of Catalytic Cycles
Many organic transformations are facilitated by catalysts. If a reaction involving "Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-" requires a catalyst (e.g., a transition metal complex for a cross-coupling reaction), a major part of the mechanistic investigation is to elucidate the catalytic cycle. This involves identifying all the steps in the cycle, such as oxidative addition, migratory insertion, and reductive elimination.
Each step of the proposed cycle would be investigated using a combination of kinetic studies, spectroscopic identification of intermediates, and independent synthesis of proposed intermediate species to verify their competency in the catalytic process. Isotope labeling can also be instrumental in confirming the steps of a catalytic cycle.
Solvent Effects and Reaction Medium Optimization
The choice of solvent can have a profound impact on reaction rates and even change the operative mechanism. coventry.ac.ukrsc.org Solvents can stabilize or destabilize reactants, transition states, and intermediates through interactions like hydrogen bonding and dipole-dipole interactions. chemistrysteps.com
Investigating the effect of a range of solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., water, ethanol), would be critical. chemistrysteps.comquora.com For a reaction involving a charged intermediate, such as a carbocation, a polar protic solvent would be expected to significantly increase the reaction rate due to its ability to solvate the charged species. coventry.ac.uk A plot of the logarithm of the rate constant versus a solvent polarity parameter (like the dielectric constant) can provide evidence for the charge development in the transition state. nih.gov This information is vital for optimizing the reaction medium to achieve the best yield and selectivity.
Biochemical and Biological Interactions of Ethanol, 2 2 Chloro 2 Propen 1 Yl Thio and Its Derivatives
Enzyme Substrate or Inhibitor Studies (In vitro, mechanistic focus)
There is currently no available scientific literature detailing in vitro studies on whether Ethanol (B145695), 2-[(2-chloro-2-propen-1-yl)thio]- acts as a substrate or inhibitor for any specific enzymes. Mechanistic studies to elucidate its potential interactions with enzyme active sites have not been published.
Interaction with Biomolecules (e.g., Proteins, Nucleic Acids)
Specific data on the interaction of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- with biomolecules such as proteins and nucleic acids is not present in the current body of scientific research. Consequently, there are no detailed findings on potential binding mechanisms, covalent modifications, or other forms of interaction.
Metabolic Transformations (excluding human safety/toxicology)
The metabolic fate of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- has not been a subject of published research. Studies detailing its biotransformation by metabolic enzymes, excluding aspects of human safety or toxicology, are not available.
Receptor Binding Assays (In vitro, mechanistic focus)
There is no evidence from in vitro receptor binding assays to suggest that Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- interacts with any specific biological receptors. Mechanistic studies focusing on its potential as a ligand for any receptor are absent from the scientific literature.
Role in Chemical Biology Research
The application of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- as a tool or probe in chemical biology research has not been documented. There are no published studies that utilize this compound for investigating biological systems or processes.
Environmental Chemistry and Transformation Pathways of Ethanol, 2 2 Chloro 2 Propen 1 Yl Thio
Degradation Mechanisms in Aquatic Environments
The degradation of Ethanol (B145695), 2-[(2-chloro-2-propen-1-yl)thio]-, in aquatic systems is a complex process influenced by a combination of biotic and abiotic factors. Research into analogous compounds containing chloro-alkenyl and thio-ether linkages suggests that the primary degradation pathways likely involve hydrolysis, oxidation, and photolysis. The presence of the vinyl chloride group and the thio-ether bond are key reactive sites that determine the compound's persistence and transformation in water. The rate and extent of these degradation reactions are highly dependent on environmental conditions such as pH, temperature, and the presence of other chemical species.
Photolytic and Hydrolytic Stability
The stability of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- is a key determinant of its environmental persistence.
Photolytic Stability: Studies on similar chloro-alkenyl compounds indicate a potential for direct photolysis when exposed to sunlight, particularly UV-B radiation. The carbon-chlorine bond in the 2-chloro-2-propen-1-yl group is susceptible to cleavage upon absorption of light energy, leading to the formation of radical species. Indirect photolysis, mediated by photosensitizers naturally present in water bodies (e.g., humic acids), may also contribute to its degradation.
Hydrolytic Stability: The thio-ether linkage in Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- is generally considered stable towards hydrolysis under neutral pH conditions. However, under acidic or basic conditions, this bond can be more susceptible to cleavage. The vinyl chloride group may also undergo hydrolysis, although this process is typically slow for similar structures. The rate of hydrolysis is expected to be influenced by temperature, with higher temperatures generally leading to faster degradation.
Biodegradation Pathways (Microbial, enzymatic)
Microbial activity is anticipated to play a significant role in the ultimate fate of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- in the environment. Microorganisms, through enzymatic processes, can mediate the breakdown of this compound.
Potential Biodegradation Pathways:
Oxidation of the sulfur atom: Enzymes such as monooxygenases can oxidize the sulfide group to form sulfoxides and subsequently sulfones, increasing the water solubility and bioavailability of the compound.
Cleavage of the C-S bond: Microbial enzymes may cleave the carbon-sulfur bond, breaking the molecule into smaller, more readily degradable fragments.
Dehalogenation: The chlorine atom on the propenyl group can be removed by microbial dehalogenases, a critical step in the detoxification and mineralization of the compound.
The specific microbial communities and enzymes involved in these transformations, as well as the rates of biodegradation, require further investigation.
Formation of Environmental Transformation Products
The degradation of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- is expected to result in the formation of various transformation products, which may have their own environmental implications.
Potential Transformation Products:
Hydrolysis Products: Hydrolysis of the thio-ether bond could lead to the formation of 2-mercaptoethanol (B42355) and 2-chloro-2-propen-1-ol.
Oxidation Products: As mentioned, oxidation of the sulfur atom would yield the corresponding sulfoxide (B87167) and sulfone derivatives.
Photodegradation Products: Photolytic cleavage of the carbon-chlorine bond could generate a variety of radical species that can further react to form different products.
The identification and quantification of these transformation products are essential for a comprehensive assessment of the environmental impact of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-.
Advanced Analytical Methodologies for Detection and Quantification of Ethanol, 2 2 Chloro 2 Propen 1 Yl Thio in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) Optimization
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. longdom.org For Ethanol (B145695), 2-[(2-chloro-2-propen-1-yl)thio]-, optimization of the GC-MS method is critical to achieve the necessary sensitivity and selectivity, particularly in complex environmental or biological samples. nih.gov
Sample Preparation: Due to the compound's expected volatility, headspace (HS) or stir bar sorptive extraction (SBSE) techniques are highly suitable for pre-concentration from liquid or solid matrices, minimizing matrix interference. mdpi.comresearchgate.net Headspace solid-phase microextraction (HS-SPME) is particularly advantageous. The selection of the fiber coating is crucial; a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile sulfur compounds. nih.gov Optimization of extraction time, temperature, and the effects of sample matrix modifiers like salt addition and pH adjustment are necessary to maximize analyte recovery. nih.govnih.gov
Chromatographic Separation: The choice of capillary column is vital. A mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., Rtx-5SilMS), typically provides good separation for organosulfur and organochlorine compounds. gcms.cz Method optimization involves fine-tuning the oven temperature program to ensure sufficient separation from matrix components and prevent analyte degradation. Key parameters to optimize include the initial oven temperature, ramp rate, and final temperature. gcms.cz
Mass Spectrometry Detection: For detection, electron ionization (EI) is a standard approach. Full scan mode can be used for initial identification by comparing the resulting mass spectrum to libraries or for confirmation of the molecular ion and fragmentation pattern. For trace quantification, selected ion monitoring (SIM) mode offers significantly enhanced sensitivity by focusing the mass spectrometer on specific, characteristic ions of the target analyte. chromatographyonline.com Key ions for Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- would likely include the molecular ion and fragments corresponding to the loss of key functional groups.
Table 1: Hypothetical Optimized GC-MS Parameters
| Parameter | Optimized Value | Purpose |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Efficient trapping of volatile/semi-volatile sulfur compounds. nih.gov |
| Extraction Temp. | 45 °C | Balances analyte volatility with thermal stability. |
| Extraction Time | 30 min | Ensures equilibrium and maximum analyte adsorption. |
| GC Column | Rtx-5SilMS (30m x 0.25mm x 0.25µm) | Provides good selectivity for organosulfur/organochlorine compounds. gcms.cz |
| Oven Program | 50°C (2 min), ramp 10°C/min to 280°C (5 min) | Ensures sharp peaks and separation from matrix components. |
| Injector Temp. | 250 °C | Facilitates rapid and complete transfer of analyte to the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization providing reproducible fragmentation. |
| MS Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity for trace-level quantification. chromatographyonline.com |
| SIM Ions (m/z) | 166 (M+), 131, 121, 75 | Hypothetical ions for specific and sensitive detection. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development
For compounds that are thermally labile or have limited volatility, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. The development of an LC-MS/MS method for Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- requires careful consideration of its polarity and ionization characteristics.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be the logical starting point. A C18 column is a versatile choice, but for potentially polar, sulfur-containing metabolites, a pentafluorophenyl (PFPP) column might offer alternative selectivity and better retention. shimadzu.comshimadzu.com The mobile phase would likely consist of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to promote better peak shape and ionization efficiency.
Mass Spectrometry Detection: Electrospray ionization (ESI) is the most common interface for LC-MS. Given the compound's structure, both positive and negative ion modes should be evaluated. Positive mode might detect the protonated molecule [M+H]⁺, while the presence of electronegative chlorine and sulfur atoms could potentially yield a response in negative mode. Tandem mass spectrometry (MS/MS) is essential for achieving high selectivity and sensitivity in complex matrices. uva.es The multiple reaction monitoring (MRM) mode is used for quantification, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. mdpi.com Developing an MRM method involves optimizing the collision energy for each precursor-to-product ion transition to maximize signal intensity.
Table 2: Plausible LC-MS/MS MRM Transitions (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- | 167.0 | 121.0 | 100 | 15 |
| 167.0 | 75.0 | 100 | 25 | |
| Internal Standard | [Value] | [Value] | 100 | [Value] |
Hyphenated Techniques (e.g., GCxGC, LC-SPE-NMR)
Hyphenated techniques combine two or more analytical methods to achieve capabilities beyond what a single technique can offer, which is particularly useful for analyzing trace compounds in highly complex samples. saspublishers.comchemijournal.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC provides a massive increase in peak capacity and separation power compared to single-dimension GC. researchgate.netazom.com This is achieved by coupling two columns with different stationary phases (e.g., a nonpolar column followed by a mid-polar or polar column) via a modulator. gcms.cz For a complex matrix, GCxGC could separate the target analyte from co-eluting matrix components that might interfere with its quantification in a standard GC-MS analysis. epa.govchemistry-matters.com This enhanced separation leads to cleaner mass spectra and more reliable identification and quantification at lower levels. mdpi.com
Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR): This powerful combination is used for the unequivocal structural elucidation of unknown compounds or for confirming the identity of a target analyte without a reference standard. researchgate.net The process involves separating the sample by LC, after which the peak corresponding to the analyte of interest is automatically trapped on a solid-phase extraction (SPE) cartridge. The trapped analyte is then eluted with a deuterated solvent directly into an NMR spectrometer. jchps.com This would allow for the acquisition of detailed structural information, confirming the connectivity and stereochemistry of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-.
Electroanalytical Methods
Electroanalytical methods measure the potential and/or current in an electrochemical cell to determine the concentration of an analyte. wikipedia.org These techniques are often rapid, low-cost, and can be highly sensitive. tcd.ie For Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-, detection could be based on the electrochemical oxidation of the thioether group or the reduction of the chlorinated alkene.
Voltammetry: Techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be explored. A working electrode (e.g., glassy carbon, boron-doped diamond, or a chemically modified electrode) would be used to apply a potential waveform to the sample solution. The resulting current, generated from the oxidation or reduction of the analyte at the electrode surface, is proportional to its concentration. The thioether moiety is known to be electrochemically active, and its oxidation could provide a measurable signal. The development of such a method would require significant research into the selection of the electrode material, the supporting electrolyte composition and pH, and the optimization of the voltammetric parameters. While less common for this class of compounds than chromatographic methods, electroanalysis could offer a viable screening tool. ulster.ac.uknih.gov
Method Validation and Quality Control
A rigorous method validation is essential to ensure that the analytical procedure is reliable, reproducible, and fit for its intended purpose. researchgate.net Validation should be performed according to established guidelines (e.g., EURACHEM). mdpi.com
Key validation parameters include:
Specificity/Selectivity: The ability of the method to distinguish and quantify the analyte from other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples to check for interferences.
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. A calibration curve is generated, and the correlation coefficient (R²) should typically be ≥0.99. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable precision and accuracy, respectively.
Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within a range of 80-120%. mdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and reproducibility). RSD values should typically be <15-20%. uva.es
Matrix Effect: The influence of co-eluting matrix components on the ionization of the target analyte in LC-MS. It is evaluated by comparing the response of the analyte in a pure solvent to its response in a matrix extract. nih.gov
Quality control (QC) samples (e.g., blanks, spiked samples, and certified reference materials, if available) should be included in each analytical batch to monitor the ongoing performance of the method.
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | Correlation coefficient of the calibration curve. | ≥ 0.99 |
| Accuracy/Recovery | Percentage of true value recovered from a spiked sample. | 80 - 120% |
| Precision (RSD%) | Relative Standard Deviation of replicate measurements. | < 15% |
| LOD | Lowest concentration reliably detected. | Signal-to-Noise ratio ≥ 3 |
| LOQ | Lowest concentration reliably quantified. | Signal-to-Noise ratio ≥ 10 |
| Matrix Effect | Ion suppression or enhancement from the sample matrix. | 80 - 120% |
Emerging Applications and Future Research Trajectories for Ethanol, 2 2 Chloro 2 Propen 1 Yl Thio
Role as a Building Block in Complex Molecule Synthesis
The structure of Ethanol (B145695), 2-[(2-chloro-2-propen-1-yl)thio]- suggests its potential as a multifunctional building block in organic synthesis. The presence of a primary alcohol allows for classic transformations such as oxidation to aldehydes or carboxylic acids, esterification, and etherification. The thioether linkage provides a site for potential oxidation to sulfoxides or sulfones, which can act as chiral auxiliaries or activating groups.
Furthermore, the 2-chloro-2-propenyl group is a key reactive handle. The vinyl chloride moiety can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the introduction of diverse substituents and the construction of more complex carbon skeletons. The allylic nature of the sulfur linkage also suggests possibilities for rearrangement reactions. While these reactions are well-established for similar structures, dedicated studies demonstrating the utility of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- in the synthesis of complex molecules have not been identified.
Table 1: Potential Synthetic Transformations
| Functional Group | Potential Reaction Type | Resulting Structure |
|---|---|---|
| Hydroxyl (-OH) | Oxidation | Aldehyde/Carboxylic Acid |
| Esterification | Ester | |
| Etherification | Ether | |
| Thioether (-S-) | Oxidation | Sulfoxide (B87167)/Sulfone |
Potential in Materials Science Research
In the realm of materials science, molecules containing thioethers and polymerizable groups like vinyl chlorides are of significant interest. The sulfur atom in the thioether can coordinate with metal surfaces, suggesting potential applications in the development of self-assembled monolayers or corrosion inhibitors.
The vinyl chloride group offers a pathway to polymerization. Although vinyl chloride itself is a well-known monomer, the incorporation of the thioethanol side chain could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or refractive index. Such polymers could find applications as specialty coatings, membranes, or functional materials. However, research into the polymerization of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- or its incorporation into copolymers has not been reported.
Catalytic Applications
The functional groups within Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- present opportunities for its use in catalysis, either as a ligand for a metal catalyst or as an organocatalyst. The sulfur and oxygen atoms can act as donor atoms to coordinate with transition metals, potentially forming catalytically active complexes. The chirality that could be introduced at the sulfur atom upon oxidation to a sulfoxide further expands the possibility of its use in asymmetric catalysis.
While thioethers and alcohols are common functionalities in catalyst ligands, no studies have been published that specifically investigate the catalytic applications of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-.
Theoretical and Computational Advances in Predicting Reactivity
Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules. A theoretical study of Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]- could provide valuable insights into its conformational preferences, electronic structure, and reaction mechanisms. For example, density functional theory (DFT) calculations could be employed to model the transition states of potential reactions, thereby predicting reaction barriers and product selectivities.
Such studies could elucidate the influence of the thioether and alcohol groups on the reactivity of the vinyl chloride moiety in cross-coupling reactions or predict the site of nucleophilic or electrophilic attack. This information would be invaluable for guiding future experimental work. A search of computational chemistry literature indicates that no theoretical studies have been specifically focused on Ethanol, 2-[(2-chloro-2-propen-1-yl)thio]-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
